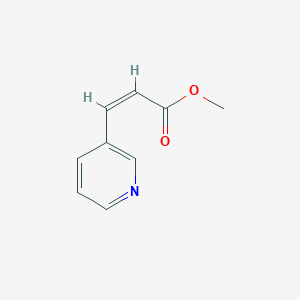
Potassiumdioxidodioxoosmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassiumdioxidodioxoosmium is a complex compound that combines potassium, oxygen, and osmium It is known for its unique chemical properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassiumdioxidodioxoosmium typically involves the reaction of osmium tetroxide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows: [ \text{OsO}_4 + 2 \text{KOH} \rightarrow \text{K}_2[\text{OsO}_4(\text{OH})_2] ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Potassiumdioxidodioxoosmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of osmium, while reduction reactions may yield lower oxidation states.
Aplicaciones Científicas De Investigación
Potassiumdioxidodioxoosmium has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in oxidation and reduction processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in targeting specific molecular pathways.
Industry: It is used in industrial processes that require precise control of oxidation states and catalytic activity.
Mecanismo De Acción
The mechanism of action of Potassiumdioxidodioxoosmium involves its ability to interact with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its interactions with biomolecules are of particular interest in medical research, where it may influence specific cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Potassiumdioxidodioxoosmium include other osmium-based compounds, such as osmium tetroxide and potassium osmate. These compounds share some chemical properties but differ in their specific reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of potassium, oxygen, and osmium, which gives it distinct chemical properties
Propiedades
Fórmula molecular |
K2O4Os |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
dipotassium;dioxido(dioxo)osmium |
InChI |
InChI=1S/2K.4O.Os/q2*+1;;;2*-1; |
Clave InChI |
JMVOCSLPMGHXPG-UHFFFAOYSA-N |
SMILES canónico |
[O-][Os](=O)(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


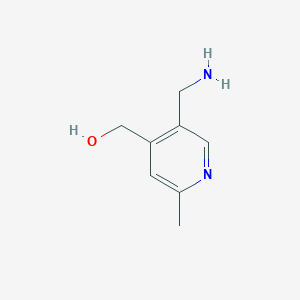

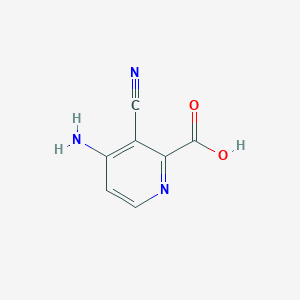
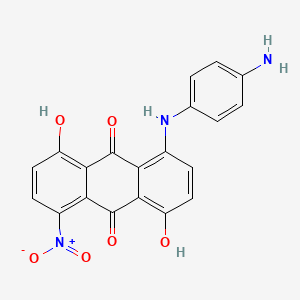
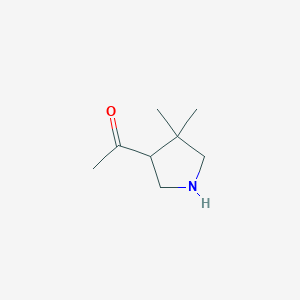

![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)

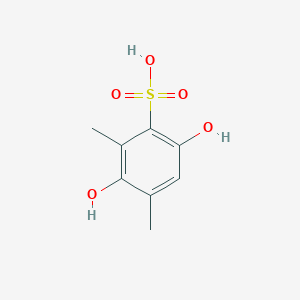
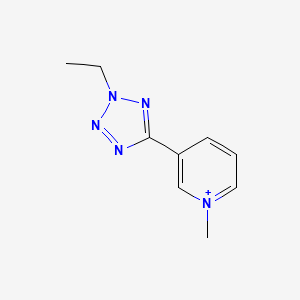
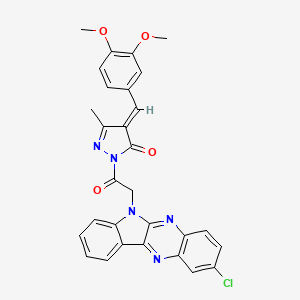
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)
